The Heck reaction as a tool to expand polyoxovanadates towards thiol-sensitive organic–inorganic hybrid fluorescent switches†

Dalton Transactions Pub Date: 2018-08-17 DOI: 10.1039/C8DT02340A

Abstract

Among the Lindqvist-type hexavanadates synthesised herein by the palladium-catalysed Heck reactions a C–C cross-coupled organic–inorganic hybrid with the largest conjugated, stilbene-derivatised π ligands is reduced in the presence of thiols producing a remarkable increase in fluorescence intensity with respect to the fully-oxidised variant. This enhanced emission (ON-state) of the reduced species can be switched OFF if the solution is subjected to e.g. air where the species is re-oxidised.

Graphical abstract: The Heck reaction as a tool to expand polyoxovanadates towards thiol-sensitive organic–inorganic hybrid fluorescent switches
The Heck reaction as a tool to expand polyoxovanadates towards thiol-sensitive organic–inorganic hybrid fluorescent switches†
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